1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole 1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole
Brand Name: Vulcanchem
CAS No.: 615279-08-8
VCID: VC21427025
InChI: InChI=1S/C14H11FN2/c15-12-6-2-1-5-11(12)9-17-10-16-13-7-3-4-8-14(13)17/h1-8,10H,9H2
SMILES: C1=CC=C(C(=C1)CN2C=NC3=CC=CC=C32)F
Molecular Formula: C14H11FN2
Molecular Weight: 226.25g/mol

1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole

CAS No.: 615279-08-8

Cat. No.: VC21427025

Molecular Formula: C14H11FN2

Molecular Weight: 226.25g/mol

* For research use only. Not for human or veterinary use.

1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole - 615279-08-8

Specification

CAS No. 615279-08-8
Molecular Formula C14H11FN2
Molecular Weight 226.25g/mol
IUPAC Name 1-[(2-fluorophenyl)methyl]benzimidazole
Standard InChI InChI=1S/C14H11FN2/c15-12-6-2-1-5-11(12)9-17-10-16-13-7-3-4-8-14(13)17/h1-8,10H,9H2
Standard InChI Key GVPLWEQRXICZLW-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CN2C=NC3=CC=CC=C32)F
Canonical SMILES C1=CC=C(C(=C1)CN2C=NC3=CC=CC=C32)F

Introduction

Chemical Structure and Physical Properties

1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole consists of a benzodiazole core with a 2-fluorophenylmethyl substituent at the N-1 position. The benzodiazole scaffold is a bicyclic ring system formed by the fusion of a benzene ring with a diazole ring containing two nitrogen atoms in the five-membered portion.

Table 1: Physical and Chemical Properties

PropertyValue
Molecular FormulaC14H11FN2
Molecular Weight~226.25 g/mol
Structural FeaturesBenzodiazole core with 2-fluorophenylmethyl at N-1
Hydrogen Bond Acceptors2
Hydrogen Bond Donors0-1 (depending on tautomeric form)
Log P (estimated)3.5-4.5
AppearanceCrystalline solid (based on similar compounds)

The compound's molecular structure contributes to its lipophilicity, which is enhanced by the presence of the fluorophenyl group. The fluorine atom at the ortho position of the phenyl ring influences the electronic properties of the molecule and can affect its interactions with biological targets. The benzodiazole core provides rigidity to the structure, while the methylene linker between the core and the fluorophenyl group allows for some conformational flexibility .

Synthesis Methods

General Synthetic Routes

The synthesis of 1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole typically involves N-alkylation of the benzodiazole core with 2-fluorobenzyl halide. A common synthetic approach involves the following steps:

  • The reaction of 1H-1,3-benzodiazole with 2-fluorobenzyl chloride or bromide

  • Use of a suitable base (typically potassium carbonate or sodium hydride)

  • Reaction in a polar aprotic solvent such as DMF or acetonitrile

  • Moderate heating (50-80°C) for several hours

  • Purification by recrystallization or column chromatography

This N-alkylation reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of the benzodiazole acts as a nucleophile, attacking the electrophilic benzylic carbon of the 2-fluorobenzyl halide .

Alternative Synthetic Approaches

Alternative synthetic methods for preparing 1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole include:

  • Constructing the benzodiazole ring after attaching the fluorobenzyl group to appropriate precursors

  • Microwave-assisted synthesis for reduced reaction times and improved yields

  • Solid-phase synthesis for library generation

  • Palladium-catalyzed cross-coupling reactions for introducing the fluorophenyl group

These alternative approaches can offer advantages in terms of yield, reaction time, or scalability depending on the specific requirements .

Chemical Reactivity

The chemical reactivity of 1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole is influenced by both the benzodiazole core and the fluorophenyl substituent.

Common Reactions

Table 2: Key Reaction Types

Reaction TypeReactive SitePotential Products
Electrophilic SubstitutionBenzodiazole ringHalogenated, nitrated derivatives
Nucleophilic SubstitutionBenzylic positionSubstituted derivatives
OxidationBenzodiazole coreN-oxides, oxidized derivatives
ReductionC=N bondsReduced analogs
Metal-catalyzed CouplingAromatic ringsCross-coupled products

The benzodiazole core of the molecule is susceptible to electrophilic aromatic substitution reactions, particularly at positions with higher electron density. The benzylic methylene group can undergo oxidation or nucleophilic substitution reactions under appropriate conditions .

Metabolic Stability

The presence of the fluorine atom at the ortho position of the phenyl ring significantly impacts the metabolic stability of 1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole. Research on similar fluorinated compounds indicates that:

  • Fluorine substitution blocks oxidative metabolism at the substituted position

  • Ortho-fluorination can particularly affect the metabolic stability due to steric and electronic effects

  • The primary metabolic pathways may involve hydroxylation at unsubstituted positions of the aromatic rings

Studies on similar benzodiazole derivatives with fluorine substitution have demonstrated significantly improved metabolic stability compared to non-fluorinated analogs. For instance, 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives have shown up to 90% stability after 120 minutes of incubation with human liver microsomes .

Biological Activities

Anticancer Properties

While specific data on 1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole is limited, structurally related benzodiazole derivatives have demonstrated significant anticancer activities through various mechanisms:

Table 3: Anticancer Activities of Related Compounds

CompoundCell LineIC50 (μg/ml)Mechanism
5-FU (control)HePG-27.9 ± 0.17Thymidylate synthase inhibition
Benzodiazole derivative 5aHePG-232.7 ± 2.84Apoptosis induction
Benzodiazole derivative 5bHePG-257.9 ± 3.87Cell cycle arrest

The anticancer activity of these compounds is often attributed to their ability to interact with specific kinases involved in cell proliferation and survival pathways. For example, some fluorinated benzodiazole derivatives have demonstrated inhibition of key kinases with inhibition rates ranging from 10-25% for targets such as CDK1/CyclinA2, ALK, FGFR1, and FAK.

Antimicrobial Activity

Benzodiazole derivatives with structures similar to 1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole have exhibited antimicrobial properties against various bacterial strains. The antimicrobial action may involve:

  • Disruption of bacterial cell membranes

  • Inhibition of essential bacterial enzymes

  • Interference with bacterial DNA replication

For instance, 2-{[(2-fluorophenyl)methyl]sulfanyl}-1H-1,3-benzodiazole has been investigated for its potential as an antimicrobial and antifungal agent.

Structure-Activity Relationships

Impact of Structural Modifications

The biological activity of 1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole is significantly influenced by its structural features. Comparative studies with closely related analogs provide valuable insights into structure-activity relationships:

Table 4: Structural Analogs and Their Distinctive Properties

CompoundStructural DifferenceEffect on Properties
1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazoleFluorine at para positionAltered electronic distribution and binding orientation
1-[(2-fluorophenyl)methyl]-2-methyl-1H-benzimidazoleMethyl at position 2Enhanced lipophilicity, modified target interaction
1-[(2-fluorophenyl)methyl]-2-(methoxymethyl)-1H-1,3-benzodiazoleMethoxymethyl at position 2Increased hydrogen bond acceptor capacity, altered solubility
2-cyclopropyl-1-[(2-fluorophenyl)methyl]-1H-benzimidazoleCyclopropyl at position 2Modified steric properties and metabolism

These structural variations can significantly impact pharmacological properties, including receptor binding affinity, metabolic stability, and physicochemical characteristics .

Significance of Fluorine Substitution

The fluorine atom in 1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole plays a crucial role in determining its properties:

  • Enhanced metabolic stability through blocking of oxidative metabolism at the substituted position

  • Altered lipophilicity and membrane permeability

  • Modified electronic properties affecting binding to biological targets

  • Increased bioavailability through improved pharmacokinetic properties

The position of the fluorine atom (ortho, meta, or para) on the phenyl ring has been shown to significantly influence the biological activity of similar compounds. Ortho-fluorination, as in 1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole, can provide unique conformational constraints that affect binding to protein targets .

Core Modifications

Studies on related compounds have shown that modifications to the benzodiazole core can dramatically alter the biological activity profile:

  • Addition of substituents at positions 5 and 6 (as in 1-[(2-fluorophenyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazole) can enhance lipophilicity and modify receptor interactions

  • Introduction of heteroatoms or additional functional groups can create new binding opportunities

  • Ring fusion or expansion can alter the three-dimensional structure and target selectivity

These modifications provide opportunities for fine-tuning the properties of 1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole derivatives for specific applications .

Research Applications

1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole has several potential applications in scientific research and drug discovery:

Medicinal Chemistry

In medicinal chemistry, this compound and its analogs serve as valuable scaffolds for developing bioactive molecules with diverse pharmacological profiles:

  • Starting points for structure-activity relationship studies

  • Lead compounds for optimization in drug discovery programs

  • Pharmacophore templates for designing target-specific ligands

  • Building blocks for the synthesis of more complex molecules

The combination of the benzodiazole core with the fluorophenyl substituent provides a privileged structure that can be optimized for various therapeutic targets .

Chemical Biology

Applications in chemical biology include:

  • Probes for investigating biological pathways

  • Tools for studying protein-ligand interactions

  • Fluorinated analogs for metabolic stability studies

  • Scaffolds for developing chemical libraries

These applications leverage the unique structural and physicochemical properties of the compound to address specific questions in biological research .

Materials Science

Potential applications in materials science include:

  • Building blocks for supramolecular assemblies

  • Components in fluorescent materials

  • Precursors for specialized polymers

  • Elements in molecular electronic devices

The rigid bicyclic structure of the benzodiazole core combined with the fluorophenyl group can contribute to unique material properties .

Future Research Directions

Optimization Opportunities

Future research on 1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole may focus on:

  • Systematic structural modifications to enhance potency and selectivity

  • Detailed mechanistic studies to elucidate its interactions with biological targets

  • Development of improved synthetic methods for larger-scale production

  • Exploration of new biological activities through comprehensive screening

These research avenues could lead to the discovery of novel applications and enhanced understanding of structure-activity relationships .

Therapeutic AreaPotential TargetsCurrent Research Status
OncologyKinases, cell cycle regulatorsPreclinical investigation
AntimicrobialBacterial enzymes, membrane componentsEarly research phase
Anti-inflammatoryInflammatory mediatorsConceptual stage
NeuropsychiatricCNS receptorsExploratory research

The development of 1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole derivatives for these therapeutic applications would require:

  • Target identification and validation

  • Optimization of potency and selectivity

  • Improvement of pharmacokinetic properties

  • Assessment of safety and efficacy in relevant models .

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